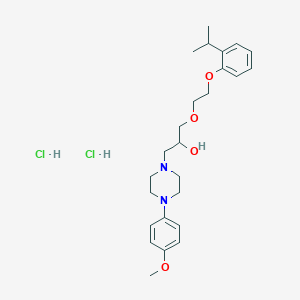
1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H38Cl2N2O4 and its molecular weight is 501.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One area of research involving similar compounds is the synthesis of new derivatives for antimicrobial applications. For instance, novel triazole derivatives showing good or moderate antimicrobial activities against test microorganisms have been synthesized, demonstrating the potential of these compounds in addressing resistance issues in infectious diseases (Bektaş et al., 2007).
Pharmacological Evaluation for Antidepressant and Anxiolytic Effects
Compounds structurally related to the queried chemical have been evaluated for their antidepressant and antianxiety activities. Novel derivatives were synthesized and tested, showing significant effects in reducing the duration of immobility times in albino mice and displaying antianxiety activity, which highlights their potential in psychiatric disorder treatment (Kumar et al., 2017).
Development of Dopamine Uptake Inhibitors
Research has focused on the synthesis of compounds as potential dopamine uptake inhibitors, indicating their relevance in studying neurological disorders and potential treatments for conditions such as depression and Parkinson's disease. The development of robust processes for the preparation of these compounds highlights their importance in neuroscience research (Ironside et al., 2002).
Antihypertensive and Antiarrhythmic Potential
The synthesis of novel derivatives with adrenolytic activity, exhibiting strong antiarrhythmic and antihypertensive activities, showcases another critical area of research. These findings suggest the potential of such compounds in cardiovascular disease treatment, highlighting the importance of structural modifications to enhance therapeutic efficacy (Malawska et al., 2002).
Exploration for Cocaine Abuse Treatment
Compounds with structural similarities have been explored as potential therapeutic agents for cocaine abuse, emphasizing the need for long-acting dopamine transporter ligands. This research signifies an important step towards developing more effective treatments for substance abuse disorders, particularly cocaine addiction (Lewis et al., 1999).
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4.2ClH/c1-20(2)24-6-4-5-7-25(24)31-17-16-30-19-22(28)18-26-12-14-27(15-13-26)21-8-10-23(29-3)11-9-21;;/h4-11,20,22,28H,12-19H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSNQNPWGIFQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate](/img/structure/B2823681.png)
![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)
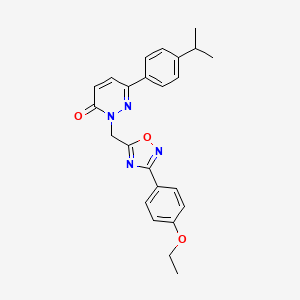
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)
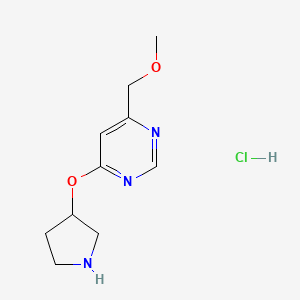

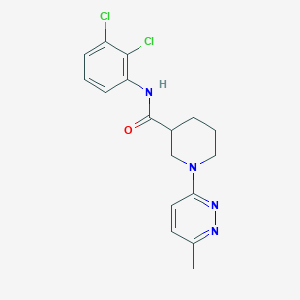
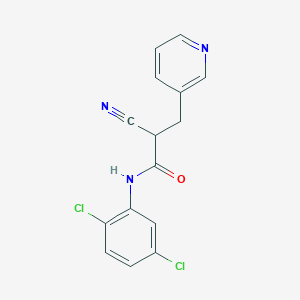




![7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2823699.png)
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)